molecular formula C5H5N5S B14201108 S-7H-Purin-8-yl-(thiohydroxylamine) CAS No. 887589-76-6

S-7H-Purin-8-yl-(thiohydroxylamine)

Cat. No.: B14201108
CAS No.: 887589-76-6
M. Wt: 167.19 g/mol
InChI Key: KTUHBEAQDPCSLP-UHFFFAOYSA-N
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Description

S-7H-Purin-8-yl-(thiohydroxylamine): is a chemical compound with the molecular formula C5H5N5S and a molecular weight of 167.19 g/mol . This compound is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.

Preparation Methods

The synthesis of S-7H-Purin-8-yl-(thiohydroxylamine) involves several steps. One common method includes the reaction of purine derivatives with thiohydroxylamine under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

S-7H-Purin-8-yl-(thiohydroxylamine) undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a functional group in the molecule.

Common reagents and conditions for these reactions include solvents like ethanol or water, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

S-7H-Purin-8-yl-(thiohydroxylamine) has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an enzyme inhibitor.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which S-7H-Purin-8-yl-(thiohydroxylamine) exerts its effects involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. This interaction can disrupt various biochemical pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

S-7H-Purin-8-yl-(thiohydroxylamine) can be compared with other purine derivatives such as:

    6-Mercaptopurine: Used as a chemotherapy agent.

    Azathioprine: An immunosuppressive drug.

    Allopurinol: Used to treat gout by inhibiting xanthine oxidase.

What sets S-7H-Purin-8-yl-(thiohydroxylamine) apart is its unique thiohydroxylamine group, which imparts distinct chemical properties and reactivity .

Properties

CAS No.

887589-76-6

Molecular Formula

C5H5N5S

Molecular Weight

167.19 g/mol

IUPAC Name

S-(7H-purin-8-yl)thiohydroxylamine

InChI

InChI=1S/C5H5N5S/c6-11-5-9-3-1-7-2-8-4(3)10-5/h1-2H,6H2,(H,7,8,9,10)

InChI Key

KTUHBEAQDPCSLP-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC=N1)N=C(N2)SN

Origin of Product

United States

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